calcium monohydride
Description
Structure
2D Structure
Properties
IUPAC Name |
calcium monohydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHCKQOIOXDRJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CaH] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CaH] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
41.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical Investigations of Calcium Monohydride Electronic and Molecular Structure
Quantum Chemistry Approaches and Methodological Frameworks
Theoretical studies of CaH utilize a range of high-level ab initio methods to accurately model its electronic states and potential energy surfaces. The molecule is often treated as a system with three effective electrons, which simplifies calculations while maintaining a high degree of accuracy.
The Multireference Configuration Interaction (MRCI) method is a powerful tool for studying the electronic structure of molecules like CaH, where multiple electronic configurations may be close in energy. This approach builds upon a multireference self-consistent field (MCSCF) calculation, typically a Complete Active Space Self-Consistent Field (CASSCF) calculation, to account for static electron correlation. The MRCI method then introduces dynamic electron correlation by including single and double excitations from the reference configurations. This methodology has been successfully applied to CaH to investigate numerous excited electronic states.
In MRCI calculations, the selection of reference configurations is crucial for obtaining balanced and accurate results for both ground and excited states. For CaH, these calculations have been instrumental in determining the potential energy curves for various symmetries, including 2,4Σ+, 2,4Π, and 2,4Δ. The MRCI approach allows for a detailed analysis of the interactions between different electronic states, particularly in regions of avoided crossings where the character of the wavefunction changes rapidly.
Coupled Cluster (CC) theory is another highly accurate ab initio method used to study the electronic structure of molecules. The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often referred to as the "gold standard" of quantum chemistry for its ability to provide highly accurate results for systems dominated by a single reference configuration.
For CaH, CCSD(T) has been employed to optimize equilibrium geometries and calculate harmonic vibrational frequencies. This method is particularly effective for describing the ground state and other well-separated electronic states. Studies have shown that CCSD(T) calculations can closely replicate experimentally observed values for properties such as the equilibrium bond length (re), dissociation energy (De), harmonic vibrational frequency (ωe), and dipole moment (μ) of the ground state of CaH. The accuracy of CCSD(T) makes it a valuable tool for benchmarking other computational methods.
To reduce the computational cost of ab initio calculations on molecules containing heavy atoms like calcium, Effective Core Potentials (ECPs) are often employed. ECPs replace the chemically inert core electrons with a potential, allowing the calculation to focus on the valence electrons which are primarily involved in chemical bonding. This approximation significantly reduces the number of electrons that need to be explicitly treated, making calculations on larger systems more feasible.
In the context of CaH, ECPs are used in conjunction with methods like MRCI to model the interaction between the calcium and hydrogen atoms. To further improve the accuracy of ECP calculations, Core Polarization Potential (CPP) operators are often included. CPP operators account for the polarization of the core electrons by the valence electrons, which is an important effect for accurately describing the electronic structure and properties of molecules containing alkaline-earth elements. The use of both ECPs and CPPs has been shown to yield accurate results for the potential energy curves and spectroscopic constants of CaH.
The choice of basis set is a critical aspect of any ab initio calculation, as it determines the flexibility of the wavefunction to describe the distribution of electrons in the molecule. For CaH, large Gaussian basis sets are typically used to ensure accurate results. These basis sets are comprised of a set of mathematical functions (Gaussian-type orbitals) centered on each atom, which are linearly combined to form the molecular orbitals.
The selection of an appropriate basis set involves a trade-off between accuracy and computational cost. Larger basis sets with more functions provide a more accurate description of the electronic structure but also lead to more computationally demanding calculations. For CaH, basis sets of at least triple-zeta quality, often augmented with polarization and diffuse functions, are necessary to obtain reliable results for properties such as bond lengths, vibrational frequencies, and dissociation energies. Optimization of the basis set may also be performed to further improve the accuracy of the calculations for the specific system being studied.
For high-accuracy calculations on molecules containing heavier elements like calcium, it is important to consider both core/valence correlation and relativistic effects. Core/valence correlation refers to the correlation between the core and valence electrons, which is neglected in calculations that only treat the valence electrons explicitly. Including these effects can lead to a more accurate description of the molecular properties.
Relativistic effects become increasingly important for heavier elements as the velocity of the core electrons approaches the speed of light. These effects can be broadly divided into scalar relativistic effects and spin-orbit coupling. Scalar relativistic effects primarily influence the energies of the orbitals, while spin-orbit coupling leads to the splitting of electronic states. For CaH, the inclusion of one-electron relativistic effects, often through the use of relativistic ECPs or through methods like the Douglas-Kroll-Hess Hamiltonian, is necessary for a quantitative description of its electronic structure and spectroscopy.
Potential Energy Surface (PES) and Potential Energy Curve (PEC) Determinations
A potential energy surface (PES) describes the energy of a molecule as a function of its geometry. For a diatomic molecule like CaH, the PES simplifies to a one-dimensional potential energy curve (PEC), which plots the energy as a function of the internuclear distance between the calcium and hydrogen atoms. The determination of accurate PECs is a primary goal of theoretical studies of CaH, as they provide a wealth of information about the molecule's properties.
PECs for the ground and various excited electronic states of CaH have been calculated using high-level ab initio methods such as MRCI. These curves reveal important features of the molecule, including the equilibrium bond length (the minimum of the curve), the dissociation energy (the energy difference between the minimum and the separated atoms), and the shape of the potential well, which determines the vibrational energy levels. The PECs of CaH often exhibit complex behavior, such as avoided crossings, which arise from the interaction between different electronic states of the same symmetry. These avoided crossings can have a significant impact on the dynamics of the molecule and are a key focus of theoretical investigations.
From the calculated PECs, various spectroscopic constants can be derived by solving the vibrational Schrödinger equation. These constants, such as the harmonic vibrational frequency (ωe) and the rotational constant (Be), can be directly compared with experimental data to assess the accuracy of the theoretical calculations. The detailed analysis of the PECs and the derived spectroscopic constants provides a comprehensive understanding of the electronic and molecular structure of calcium monohydride.
Calculation of Adiabatic Potential Energy Curves for Electronic States (e.g., X²Σ⁺, A²Π, B²Σ⁺, ⁴Π, ⁴Σ⁺, ¹Δ, ¹Σ)
A fundamental aspect of understanding the molecular structure of CaH involves the calculation of its adiabatic potential energy curves (PECs). These curves map the energy of the molecule as a function of the internuclear distance between the calcium and hydrogen atoms for various electronic states. Theoretical studies have successfully determined the PECs for several of CaH's electronic states, including the ground state (X²Σ⁺) and various excited states such as A²Π, B²Σ⁺, as well as quartet states like ⁴Π and ⁴Σ⁺. africaresearchconnects.comscite.airesearchgate.net
These calculations are often performed using high-level ab initio methods, such as the Multireference Configuration Interaction (MRCI) approach. africaresearchconnects.comscite.airesearchgate.net This method considers the molecule as a system with three effective electrons and utilizes effective core potentials and Core Polarization Potential operators to accurately model the electron interactions. africaresearchconnects.comscite.airesearchgate.net The use of large Gaussian basis sets is also crucial for achieving high accuracy in these calculations. africaresearchconnects.comscite.airesearchgate.net The resulting PECs provide valuable information about the stability and bonding characteristics of each electronic state. africaresearchconnects.com
| Electronic State | Symmetry |
|---|---|
| X | ²Σ⁺ |
| A | ²Π |
| B | ²Σ⁺ |
| - | ⁴Π |
| - | ⁴Σ⁺ |
| - | ²Δ |
Theoretical Reproductions of Vibrational and Rotational Energy Levels
By solving the vibrational Schrödinger equation using the calculated adiabatic potential energy curves, theorists can reproduce the vibrational and rotational energy levels of CaH. africaresearchconnects.com This process allows for a direct comparison between theoretical predictions and experimental spectroscopic data. The accuracy of these theoretical reproductions serves as a stringent test of the quality of the calculated potential energy curves and the underlying theoretical methods.
For many of the electronic states of CaH, the theoretically calculated vibrational and rotational constants are in remarkable agreement with available experimental values. nih.gov This agreement validates the theoretical models and provides confidence in their predictive power for properties that may be difficult to measure experimentally.
Electronic State Characterization and Properties
Theoretical calculations provide a detailed characterization of the electronic states of this compound, including their symmetries and energy parameters.
Determination of Electronic States and Symmetries
Quantum chemical calculations have been instrumental in determining and confirming the electronic states and their corresponding symmetries for CaH. africaresearchconnects.com The ground state of CaH is well-established as X²Σ⁺. wikipedia.org A number of low-lying excited states have also been characterized, including the A²Π and B²Σ⁺ states. wikipedia.org Theoretical studies have further explored higher energy states, including those with quartet spin multiplicity (⁴Π and ⁴Σ⁺) and other symmetries such as ²Δ. africaresearchconnects.com
The determination of these electronic states and their symmetries is fundamental to interpreting the complex absorption and emission spectra of CaH observed in astrophysical environments and laboratory settings.
Calculation of Energy Parameters for Low-Lying States
Theoretical studies have yielded accurate energy parameters for the low-lying electronic states of CaH. These parameters include the electronic term energies (Te), equilibrium bond lengths (Re), harmonic vibrational frequencies (ωe), and dissociation energies (De). For instance, for the ground state (X²Σ⁺), the calculated values for these parameters show excellent agreement with experimental data. nih.gov Similarly, accurate parameters have been computed for the A²Π and B²Σ⁺ excited states. nih.gov These calculations often incorporate advanced considerations such as core/valence correlation and one-electron relativistic effects to achieve high accuracy. nih.gov
| State | Te (cm-1) | Re (Å) | ωe (cm-1) | De (eV) |
|---|---|---|---|---|
| X²Σ⁺ | 0 | 2.0025 | 1298.34 | 1.837 |
| A²Π | 14405 | - | - | - |
| B²Σ⁺ | 15848 | - | - | - |
Permanent Electric Dipole Moment (PDM) Calculations
The permanent electric dipole moment (PDM) is a measure of the charge separation within a molecule and is a key property influencing its interaction with external electric fields. wikipedia.org Theoretical calculations of the PDM for CaH in its various electronic states have been a subject of significant interest.
For the ground electronic state (X²Σ⁺), theoretical calculations have yielded a permanent electric dipole moment. nih.govnih.gov One extensive calculation gives a value of μ = 2.623 D for the vibrational ground state (υ = 0). nih.gov There is, however, a noted discrepancy with the experimental value of μ = 2.94(16) D. nih.govnih.gov
For the first excited state (A²Π), the agreement between theory and experiment is much better. The best theoretical finite field dipole moment for the A²Π state is calculated to be 2.425 D (for υ = 0), which is in very good agreement with the experimental value of 2.372(12) D. nih.govnih.gov These PDM calculations are crucial for understanding the Stark effect in the spectra of CaH and for designing experiments involving the manipulation of CaH molecules with electric fields. nih.gov
| Electronic State (v=0) | Theoretical PDM (D) | Experimental PDM (D) |
|---|---|---|
| X²Σ⁺ | 2.623 | 2.94(16) |
| A²Π | 2.425 | 2.372(12) |
Computational Approaches for PDM (e.g., Finite Field Method)
A prominent computational technique employed to determine the permanent dipole moment (PDM) of molecules like this compound is the finite field method . This ab initio approach involves calculating the molecule's energy in the presence of a weak, uniform external electric field. The PDM is then determined from the first derivative of the energy with respect to the electric field strength. q-chem.comnih.gov
In practice, the finite field method is implemented by applying a small, finite electric field and calculating the resulting energy of the molecule. This process is repeated for several field strengths, allowing for the numerical evaluation of the energy derivative. This method is particularly useful for complex electronic structure methods where an analytical expression for the dipole moment may not be available. q-chem.com
Theoretical studies on CaH have utilized sophisticated computational methods to calculate its PDM. For instance, Kerkines and Mavridis (2007) employed the finite field method in conjunction with multireference configuration interaction (MRCI) and coupled cluster (CC) levels of theory. nih.gov These high-level calculations aim to provide a precise theoretical value for the PDM by accounting for electron correlation effects.
Discrepancies between Theoretical Predictions and Experimental Measurements
Despite the application of advanced computational techniques, discrepancies between theoretical predictions and experimental measurements of the permanent dipole moment of this compound have been observed, particularly for its ground electronic state (X ²Σ⁺).
A notable study by Kerkines and Mavridis (2007) calculated the PDM of the ground state (v=0) of CaH to be 2.623 D using the finite field method. nih.gov However, this theoretical value is considerably smaller than the experimental value of 2.94(16) D, which was determined through optical Stark spectroscopy by Steimle, Chen, and Gengler (2004). nih.govnih.gov In contrast, the theoretical PDM for the first excited state (A ²Π, v=0) calculated in the same study (2.425 D) showed very good agreement with the experimental value of 2.372(12) D. nih.govnih.gov
This discrepancy for the ground state highlights the challenges in accurately modeling the electronic structure of even seemingly simple diatomic molecules. The differences may arise from various factors, including the limitations of the basis sets used in the calculations, the treatment of electron correlation, or the influence of relativistic effects that are not fully accounted for in the theoretical models. nih.gov
Table 1: Comparison of Theoretical and Experimental Permanent Dipole Moments of CaH (v=0)
| Electronic State | Theoretical PDM (D) nih.gov | Experimental PDM (D) nih.gov |
| X ²Σ⁺ | 2.623 | 2.94(16) |
| A ²Π | 2.425 | 2.372(12) |
Theoretical Studies of Isotopic Analogues (e.g., CaD)
The theoretical investigation of isotopic analogues, such as calcium deuteride (B1239839) (CaD), provides deeper insights into the molecular structure and dynamics of this compound. From a theoretical standpoint, the potential energy surface of a molecule is independent of the isotopic composition of its constituent atoms. Therefore, ab initio calculations of the electronic structure, such as potential energy curves and dipole moment functions, are equally applicable to both CaH and its isotopologues like CaD. physchemres.org
The primary difference between CaH and CaD from a theoretical perspective lies in their differing reduced masses. This mass difference directly influences the vibrational and rotational energy levels of the molecule. Theoretical models can predict the spectroscopic constants of CaD by utilizing the same potential energy surface calculated for CaH and solving the rovibrational Schrödinger equation with the appropriate reduced mass for the deuterated species. physchemres.org
Experimental studies have confirmed the expected isotopic shifts in the spectra of CaH and CaD. For instance, a comparison of the high-dispersion spectra of CaH and CaD revealed differences in their rotational energy constants and spin doubling in the B ²Σ⁺ state. aps.org These experimental observations provide a valuable benchmark for validating and refining the theoretical models of this compound and its isotopic variants. The ability of theoretical calculations to reproduce these subtle isotopic effects is a critical test of their accuracy and predictive power.
Advanced Spectroscopic Characterization and Analysis of Calcium Monohydride
High-Resolution Rotational and Rovibronic Spectroscopy
High-resolution spectroscopy is crucial for resolving the fine details of CaH's energy levels.
Fourier Transform Spectrometry for Emission Spectra
Fourier Transform Spectrometry (FTS) has been instrumental in analyzing the emission spectra of calcium monohydride. researchgate.netscispace.com High-resolution Fourier transform emission spectra of CaH have been recorded to investigate various electronic transitions. researchgate.netscispace.com For instance, the A²Π → X²Σ⁺ and B²Σ⁺ → X²Σ⁺ transitions have been observed in the 12,000–17,000 cm⁻¹ spectral region. scispace.comgithub.com The analysis of these spectra has provided precise spectroscopic constants for the involved electronic states. researchgate.netscispace.com Specifically, the E²Π → X²Σ⁺ transition of CaH and its isotopologue, calcium deuteride (B1239839) (CaD), has been studied, leading to a rotational analysis of the 0-0 and 1-1 bands. researchgate.netresearchgate.net These measurements, when combined with existing pure rotation and vibration-rotation data, have yielded improved spectroscopic constants for the E²Π state. researchgate.net
Laser-Induced Fluorescence (LIF) Spectroscopy for Rotational-Vibrational-Electronic Transitions
Laser-Induced Fluorescence (LIF) spectroscopy is a powerful technique for probing the rotational-vibrational-electronic (rovibronic) transitions in CaH. researchgate.netscispace.com High-resolution LIF spectra have been recorded for a molecular beam sample of CaH, particularly in the regions of the strongly overlapping (1,0) A²Π – X²Σ⁺ and (0,0) B²Σ⁺ – X²Σ⁺ band systems around 630 nm, and the (0,0) A²Π – X²Σ⁺ band system near 690 nm. cdnsciencepub.comdntb.gov.ua This technique has been used to study transitions to the B/B′²Σ⁺ state, with assignments made for the B/B′²Σ⁺ (v = 9, 10, 11, and 18) – X²Σ⁺ (v = 0) transitions. researchgate.net These studies have helped to resolve discrepancies between experimental data and theoretical predictions for the higher vibrational levels of the B/B′²Σ⁺ state. researchgate.net
Analysis of Rotational Structure and Spectroscopic Constants
The analysis of the rotational structure within the electronic and vibrational spectra of CaH allows for the determination of key spectroscopic constants. researchgate.netscispace.comnist.gov These constants, including the rotational constant (B), centrifugal distortion constant (D), and others, provide fundamental information about the molecule's geometry and the rigidity of its bond. nist.gov For example, high-resolution rovibronic spectroscopy of this compound ions (CaH⁺) has enabled the precise determination of the band origin, rotational constant, and centrifugal correction for the excited |A¹Σ⁺, ν' = 2⟩ state. duke.eduarxiv.orgresearchgate.net The analysis of Fourier transform emission spectra has also yielded improved spectroscopic constants for the E²Π state of CaH. researchgate.net
Table 1: Selected Spectroscopic Constants for ⁴⁰CaH This table is interactive. Users can sort the data by clicking on the column headers.
| State | Tₑ (cm⁻¹) | ωₑ (cm⁻¹) | ωₑxₑ (cm⁻¹) | Bₑ (cm⁻¹) | αₑ (cm⁻¹) | rₑ (Å) |
|---|---|---|---|---|---|---|
| X ²Σ⁺ | 0 | 1298.34 | 19.10 | 4.2766 | 0.0970 | 2.0025 |
| A ²Πᵣ | 14413 | 1333 | 20 | 4.34769 | 0.106 | 1.9740 |
| B ²Σ⁺ | 15762 | 1285 | 20 | 4.3410 | 0.116 | 1.9744 |
Data sourced from the NIST WebBook and other spectroscopic studies. nist.gov
Investigation of Vibrational Levels and Perturbations
The vibrational energy levels of CaH have been extensively investigated, revealing important details about its potential energy surfaces. researchgate.netscispace.com Studies have measured vibrational levels up to v=4 in the X²Σ⁺ ground state. scispace.com A notable finding is the strong alternation in the energy spacing of the higher vibrational levels of the B/B′²Σ⁺ state with the vibrational quantum number, which aligns with theoretical predictions. researchgate.net The spectra also reveal perturbations where energy levels of different electronic states interact. For example, the A²Π and B²Σ⁺ states are known to be strongly interacting, and their rovibronic levels are modeled by including terms in the Hamiltonian to account for these local perturbations. cdnsciencepub.comoup.com The difference in the electronic energy of the A²Π and B²Σ⁺ states is nearly equal to the vibrational interval, leading to near-degeneracy and significant perturbations between the vibrational levels of these two states. oup.com
External Field Spectroscopy
Applying external electric fields provides further insights into the electronic properties of CaH.
Optical Stark Spectroscopy for Permanent Electric Dipole Moments
Optical Stark spectroscopy is a key technique for determining the permanent electric dipole moments (μ) of molecules. uoa.graip.orgaip.org In this method, the Stark shifts and splittings of spectral lines in the presence of a static electric field are analyzed. aip.orgnih.gov For CaH, numerous features in the (0,0) A ²Π-X ²Σ⁺ band system have been studied using this technique. aip.orgaip.orgnih.gov The analysis of the high-resolution laser-induced fluorescence spectra under an electric field has yielded the magnitudes of the permanent electric dipole moments for the X ²Σ⁺ (v=0) and A ²Π (v=0) states. aip.orgaip.orgnih.gov
Table 2: Permanent Electric Dipole Moments of CaH This table is interactive. Users can sort the data by clicking on the column headers.
| State | Experimental μ (Debye) | Theoretical μ (Debye) |
|---|---|---|
| X ²Σ⁺ (v=0) | 2.94(16) | 2.623 |
| A ²Π (v=0) | 2.372(12) | 2.425 |
Experimental data from Steimle et al. (2004) uoa.graip.orgaip.org; Theoretical data from Kerkines and Mavridis (2004) uoa.gracs.org.
There is a notable discrepancy between the experimentally determined and theoretically calculated dipole moment for the ground state. uoa.gracs.org The experimental value for the X ²Σ⁺ state is 2.94(16) D, while the most extensive theoretical calculation gives a value of 2.623 D. uoa.graip.orgacs.org However, for the A ²Π state, the experimental value of 2.372(12) D is in very good agreement with the theoretical value of 2.425 D. uoa.gracs.org
Zeeman Spectroscopy for Magnetic g-Factors and Energy Level Structures
Zeeman spectroscopy is a critical technique for investigating the magnetic properties and energy level structures of molecules like this compound (CaH). By subjecting the molecule to an external magnetic field, the Zeeman effect causes the splitting of spectral lines, providing detailed insights into the angular momenta and magnetic moments of the electrons and nuclei within the molecule.
Experimental studies have employed optical Zeeman spectroscopy on the B²Σ⁺-X²Σ⁺ (0,0) band and the A²Π-X²Σ⁺ (0,0) band of CaH. In these experiments, the observed shifts and splittings of spectral lines are analyzed using an effective Hamiltonian model. This model must account for interactions between different electronic states, such as the strong interaction between the A²Π (v=1) and B²Σ⁺ (v=0) states, to accurately reproduce the observed spectra.
The analysis of the Zeeman-induced splittings allows for the determination of the magnetic g-factors, which are dimensionless quantities that characterize the magnetic moment and angular momentum of an electronic state. For CaH, the g-factors for the ground state (X²Σ⁺), and the low-lying excited states (A²Π and B²Σ⁺) have been experimentally determined and compared with theoretical predictions. Early analyses showed general agreement with the assumption that the magnetic energy in a ²Σ state is primarily due to the interaction of the electron spin with the external field, especially for low rotational levels. However, significant deviations and asymmetries appear at higher rotational levels, which are explained by the coupling between the orbital angular momentum component along the rotational axis and the magnetic field.
The determined g-factors are essential for applications involving CaH in magnetic fields, such as the magnetic trapping of molecules for studies of cold collisions and quantum phenomena. In such experiments, Zeeman spectroscopy is used to measure the number of trapped molecules and their temperature. The measured magnetic shifts in the rotational transition from the lowest rotational state (N''= 0, J''= 1/2) to N'= 1, J'= 3/2 were found to be linear with field strength, indicating a small difference of 0.02 µB between the magnetic moments of the ground and excited states.
| State | Magnetic g-Factor (gₑ) | Reference |
| X²Σ⁺ | Compared with theory | |
| A²Π | Compared with theory | |
| B²Σ⁺ | Compared with theory |
This table summarizes the states for which magnetic g-factors have been determined via Zeeman spectroscopy. The precise values are derived from complex models that account for perturbations between states.
Microwave Spectroscopy for Rotational Transitions and Hyperfine Structure
Microwave spectroscopy probes the transitions between rotational energy levels in a molecule. For a molecule to be microwave active, it must possess a permanent electric dipole moment, a condition which this compound satisfies. The rotational spectrum of CaH provides highly precise data on its molecular structure, particularly bond lengths and the details of its electronic environment.
The primary rotational transition for CaH, from the lowest rotational level (N=0) to the first excited level (N=1), occurs at a frequency of approximately 253 GHz. However, the spectrum is more complex than that of a simple rigid rotor due to the presence of an unpaired electron and the nuclear spin of the proton. These factors lead to fine and hyperfine structure in the spectrum.
The spin of the unpaired electron on the calcium atom (S=1/2) couples with the rotational angular momentum of the molecule, causing a spin-rotation splitting of the rotational line. Furthermore, the spin of the hydrogen nucleus (the proton, I=1/2) interacts with the electron spin, resulting in an additional, finer splitting known as magnetic hyperfine structure.
High-resolution spectroscopic techniques, including millimeter-wave absorption spectroscopy, have been used to precisely measure these splittings. The analysis of the hyperfine structure provides crucial information about the distribution of the electron's wavefunction within the molecule. Theoretical frameworks, such as the Z-vector method in the relativistic coupled-cluster framework, have been employed to calculate the parallel and perpendicular components of the magnetic hyperfine structure constant, with results showing good agreement with experimental data.
| Parameter | Observed Value | Reference |
| N = 1 ← 0 Transition Frequency | ~253 GHz | |
| Electron Spin-Rotation Splitting | ~1911.7 MHz | |
| Proton Hyperfine Splitting | ~157.3 MHz |
This table presents the key frequencies associated with the rotational and hyperfine transitions in the ground state of CaH.
Astrophysical and Astronomical Significance of Calcium Monohydride
Detection and Abundance in Stellar and Interstellar Environments
First identified in the spectra of the stars Alpha Herculis and ο Ceti in 1907, calcium monohydride has since been observed in a diverse range of astronomical settings. wikipedia.orgassignmentpoint.com While it is readily detected in stellar atmospheres, its presence in the diffuse interstellar medium has not yet been confirmed. oup.comoup.com
Presence in Sunspots and Cool Stellar Atmospheres
This compound was detected in sunspots shortly after its initial discovery in stars. wikipedia.orgassignmentpoint.com It is a prominent molecule in the atmospheres of cool stars, particularly M-dwarf stars, T Tauri stars, and brown dwarfs. oup.comoup.comresearchgate.net The spectra of these objects show distinct absorption bands of CaH, which are crucial for their classification and the study of their atmospheric properties. oup.comaanda.org
Observation in Comet Tails
Observations of comet tails have also revealed the presence of this compound. assignmentpoint.com The analysis of the direction and composition of comet tails suggests that the interaction of solar radiation and the interplanetary medium with molecules like CaH contributes to the tail's structure and dynamics. harvard.edu
Applications in Spectral Classification and Diagnostics
The spectral features of this compound serve as powerful diagnostic tools for astronomers.
Use as a Proxy for Stellar Luminosity in Dwarf Stars
The strength of this compound absorption bands in the spectra of cool dwarf stars is sensitive to their surface gravity. wikipedia.orgqsstudy.comassignmentpoint.com This makes CaH a useful proxy for determining the luminosity of these stars. wikipedia.orgaanda.org Specifically, the CaH bands are more pronounced in the spectra of compact, high-gravity dwarf stars compared to low-gravity giant stars of similar temperatures. wikipedia.orgqsstudy.comassignmentpoint.com
Probing Stellar Magnetic Fields using CaH Spectra
The spectral lines of this compound are sensitive to magnetic fields through the Zeeman effect. aanda.orgaanda.org This property allows astronomers to probe the magnetic fields in the atmospheres of cool stars, such as active G, K, and M dwarfs. oup.comoup.comaanda.org By analyzing the polarization of CaH spectral lines, researchers can infer the strength and structure of stellar magnetic fields, providing insights into stellar dynamo processes. aanda.orgaanda.orgarxiv.org Studies have shown that CaH is a particularly strong indicator of magnetic fields in K-type dwarf stars. aanda.orgaanda.org
Molecular Line Lists and Opacity Contributions in Astrophysical Models
Accurate molecular line lists for this compound are essential for the interpretation of astronomical spectra and for the development of atmospheric models. oup.comoup.com These line lists contain detailed information about the millions of possible transitions between the molecule's energy levels. oup.comarxiv.org
The ExoMol database provides comprehensive rovibronic line lists for CaH, which are crucial for calculating its opacity. oup.comucl.ac.ukresearchgate.net Opacity, the measure of how effectively a substance absorbs and scatters light, is a fundamental parameter in models of stellar and exoplanetary atmospheres. oup.commdpi.com The opacity contributed by this compound significantly influences the atmospheric structure and emergent spectrum of cool stars and brown dwarfs. oup.comaanda.org
Development of Comprehensive Rovibronic Line Lists (e.g., ExoMol)
The accurate interpretation of astronomical spectra relies on detailed and comprehensive molecular line lists. The ExoMol database is a prominent project dedicated to providing such data for molecules relevant to the study of exoplanet and other hot atmospheres. ucl.ac.ukarxiv.org
New and extensive molecular line lists for this compound (specifically the 40Ca1H isotopologue) have been developed, a notable example being the XAB line list. dntb.gov.uaarxiv.org These lists detail the rotation-vibration-electronic (rovibronic) transitions of the molecule. dntb.gov.ua The generation of these line lists is a meticulous process that involves:
Analysis of Spectroscopic Literature : A thorough review of published spectroscopic data is conducted to create extensive datasets of precise rovibronic energy levels, complete with measurement uncertainties. dntb.gov.uaarxiv.org
Empirically Refined Models : The collected data are used to build sophisticated spectroscopic models. These models are composed of potential energy curves that are refined empirically and couplings between different electronic states (such as spin-orbit, electronic angular momentum, and spin-rotation). dntb.gov.uaarxiv.org
Ab Initio Calculations : Previously published ab initio transition dipole moment curves are incorporated into the models. dntb.gov.uaarxiv.org
High-Resolution Adaptation : To enhance their utility for high-resolution spectroscopy, the computed energy levels in the line lists are substituted with more accurate empirical values where available. dntb.gov.uaarxiv.org
The resulting XAB line list for CaH covers transitions involving the X 2Σ+, A 2Π, and B/B′ 2Σ+ electronic states in the 0–30,000 cm-1 region, making it suitable for temperatures up to 5000 K. dntb.gov.uaarxiv.org In addition to transition frequencies and Einstein A coefficients, these line lists also provide crucial data like state lifetimes and Landé g-factors, the latter being particularly valuable for probing stellar magnetic fields. dntb.gov.uaarxiv.org
Table 1: Key Characteristics of the CaH XAB Rovibronic Line List
| Feature | Description | Source |
| Molecule | 40Ca1H | dntb.gov.ua |
| Line List Name | XAB | dntb.gov.ua |
| Temperature Range | Suitable for temperatures up to 5000 K | dntb.gov.uaarxiv.org |
| Spectral Range | 0–30,000 cm-1 (wavelengths λ > 0.33 μm) | dntb.gov.uaarxiv.org |
| Electronic States | Considers transitions involving the X 2Σ+, A 2Π, and B/B′ 2Σ+ states | dntb.gov.uaarxiv.org |
| Included Data | Transition wavenumbers, Einstein A coefficients, state lifetimes, Landé g-factors | dntb.gov.uaarxiv.org |
| Application | High-resolution spectroscopy, stellar magnetic field studies | dntb.gov.uaarxiv.org |
Input Opacities for Atmospheric Radiative Transfer Models (e.g., Exoplanetary Atmospheres)
The comprehensive line lists developed by projects like ExoMol are fundamental inputs for atmospheric modeling. arxiv.org Specifically, they are used to calculate molecular opacities, which dictate how radiation is absorbed and re-emitted as it passes through an atmosphere. oup.com The detection of CaH in exoplanetary atmospheres is anticipated, and it is often included in searches alongside other metal hydrides and oxides. oup.com
The process involves converting the molecular line lists into pressure- and temperature-dependent cross-sections. oup.com These cross-sections serve as the input opacity data for radiative transfer models that simulate the atmospheric spectra of celestial bodies like exoplanets and cool stars. oup.comarxiv.org The completeness and accuracy of a line list are critically important for correctly modeling these molecular opacities. oup.com Using a single, comprehensive line list that is accurate over an extended wavelength range is more desirable than combining multiple, less complete lists. oup.com
Differences in the underlying CaH line lists can lead to noticeable variations in the predicted atmospheric observables of M-dwarfs and hot Jupiters. oup.com Therefore, high-quality, extensive line lists are essential for the accurate characterization of exoplanet atmospheres and for interpreting observations from current and future telescopes. oup.comucl.ac.uk
Isotopic Variations and Astrophysical Implications (e.g., CaD)
The study of isotopic variations of molecules provides another layer of astrophysical insight. The substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612), to form calcium deuteride (B1239839) (CaD), has significant implications. aps.orgiaea.org
The different masses of the isotopes cause significant variations in the vibrational and rotational frequencies of the molecule. wikipedia.org This isotopic shift is a powerful tool for determining the isotopic composition of elements in stars. wikipedia.org For instance, a direct-potential-fit analysis using vibration-rotation and pure rotational data from both CaH and CaD has been used to determine a precise analytic potential energy function for the ground state of CaH. scispace.com
Cold CaH and its isotopologue CaD have been observed in stellar and interstellar media. aps.orgiaea.org Studying their behavior in laboratory settings, particularly their ultracold chemical reactions, can enhance our understanding of fundamental chemical processes occurring in these astrophysical environments. aps.orgiaea.org Furthermore, the laser cooling of CaD is being explored as a promising pathway for producing ultracold atomic deuterium, which has applications in precision measurements and quantum science. aps.orgiaea.org
Table 2: Comparison of this compound (CaH) and Calcium Deuteride (CaD)
| Property | This compound (CaH) | Calcium Deuteride (CaD) | Astrophysical Relevance | Source |
| Composition | Calcium and Hydrogen | Calcium and Deuterium | Isotopic variation study | aps.orgiaea.org |
| Fundamental Vibrational Frequency | ~37 THz | ~27 THz | Different masses lead to frequency shifts, aiding in isotopic detection. | aps.org |
| Observation | Detected in sunspots, cool stars, M-dwarfs, brown dwarfs. | Observed in stellar and interstellar media. | Probes for physical conditions and chemical processes. | qsstudy.comoup.comaps.orgiaea.org |
| Laboratory Study | Cooled and magnetically trapped. | Subject of laser cooling experiments. | Understanding ultracold chemistry; precursor for ultracold deuterium. | qsstudy.comaps.orgiaea.org |
Ultracold Molecular Physics and Quantum Control of Calcium Monohydride
Laser Cooling Methodologies for Molecular Species
Laser cooling, a cornerstone of atomic physics, has been successfully extended to molecules, albeit with increased complexity due to their vibrational and rotational degrees of freedom. researchgate.net The development of techniques to address this complexity has paved the way for cooling molecules like CaH to ultracold temperatures.
Direct laser cooling of molecules relies on the repeated scattering of photons to remove kinetic energy. aps.org A key requirement for this process, known as optical cycling, is a nearly closed loop between the ground and an excited electronic state. researchgate.net For a molecule to be a viable candidate, the Franck-Condon factors (FCFs), which govern the probability of vibrational transitions during electronic excitation and decay, must be highly diagonal. researchgate.net This minimizes the number of "repumping" lasers needed to return molecules that have decayed to other vibrational states back into the main cooling cycle. researchgate.net
In CaH, the A²Π ← X²Σ⁺ and B²Σ⁺ ← X²Σ⁺ transitions are utilized for laser cooling. researchgate.netresearchgate.net Research has demonstrated that by employing a main cooling laser and repumping the largest vibrational decay channel, it is possible to scatter a significant number of photons. researchgate.net For instance, experiments have achieved a photon scattering rate of approximately 1.6 x 10⁶ photons per second for CaH. arxiv.org By repumping the decay to the v"=1 vibrational state, a quasi-closed transition capable of cycling around 200 photons has been demonstrated. researchgate.net
A significant challenge in the optical cycling of CaH is the phenomenon of predissociation, where the molecule spontaneously breaks its bond non-radiatively upon excitation. aps.orgarxiv.org This is an irreversible loss mechanism. aps.orgarxiv.org Studies have quantified the predissociation probabilities for the excited states used in laser cooling, finding them to be low enough to permit a magneto-optical trap (MOT) of CaH. aps.org Specifically, the predissociation probability for the A(v'=0) state is on the order of 10⁻⁶. aps.org
To reach temperatures below the Doppler limit, sub-Doppler cooling techniques are necessary. One powerful method demonstrated for molecules, including CaH and CaD, is the magnetically assisted Sisyphus effect. researchgate.netaps.orgarxiv.org This technique is particularly effective for molecules with a Type-II level structure (ground state angular momentum F is greater than or equal to the excited state angular momentum F'), which is common in laser-cooling candidates. arxiv.orgresearchgate.net
The Sisyphus mechanism involves creating a spatially varying potential landscape with laser light. colorado.edu Molecules lose kinetic energy as they travel up these potential "hills." arxiv.org At the peaks, they are optically pumped into a "dark" state that does not interact with the light, and they return to a "bright" state at the bottom of a potential well, thus completing a cooling cycle. arxiv.orgcolorado.edu A weak magnetic field is applied to remix the magnetic sublevels, preventing the molecules from remaining trapped in the dark states. arxiv.orgiaea.org
Experiments have successfully implemented this technique for a cryogenic buffer-gas beam of CaH. researchgate.net Using a standing wave of light and a magnetic field of approximately 1 G, the transverse temperature of a CaH molecular beam was reduced from 12.2(1.2) mK to 5.7(1.1) mK. researchgate.netarxiv.org Similar Sisyphus cooling has also been demonstrated for the fermionic isotopologue CaD. aps.org
| Cooling Technique | Species | Initial Temperature | Final Temperature | Reference |
| Magnetically Assisted Sisyphus Cooling | CaH | 12.2(1.2) mK | 5.7(1.1) mK | researchgate.netarxiv.org |
| Magnetically Assisted Sisyphus Cooling | CaD | 16(1) mK | 2.7(2) mK | aps.org |
The experimental complexity of laser cooling CaH is manageable, establishing a clear path toward creating a magneto-optical trap (MOT). researchgate.netarxiv.org The primary requirements include a main cooling laser and at least one repumping laser to address vibrational decay. researchgate.net The hyperfine structure of CaH, with spin-rotation and hyperfine splittings in the ground state, must be addressed by the laser light to ensure continuous cycling. researchgate.net
The laser cooling of calcium monodeuteride (CaD), a fermionic molecule, has also been demonstrated to be feasible, with a complexity similar to that of CaH. aps.orgiaea.orgarxiv.org In CaD, which has a nuclear spin I=1, five hyperfine states need to be addressed for rotational closure, but these are typically unresolved within experimental linewidths. aps.orgiaea.org The vibrational branching ratios for CaD are similar to CaH, as the electronic potential energy surface is independent of the nuclear mass. aps.orgarxiv.org A key difference is the shift in fundamental vibrational frequencies, from 37 THz in CaH to 27 THz in CaD. arxiv.org The successful Sisyphus cooling of CaD highlights its potential as a precursor for producing ultracold atomic deuterium (B1214612). aps.orgiaea.orgarxiv.org
Magnetic Trapping Techniques and Mechanisms
Parallel to laser cooling, magnetic trapping offers a robust method for confining cold molecules. wikipedia.org Calcium monohydride was the first molecule to be successfully trapped using a magnetic field, a milestone achieved by combining buffer-gas cooling with a magnetic trap. wikipedia.orgharvard.edupsu.edu
Buffer-gas loading is a versatile technique for loading atoms and molecules into a trap. harvard.eduharvard.edu It relies on elastic collisions with a cold, inert buffer gas, typically cryogenic helium (³He or ⁴He), to cool the molecules to the temperature of the gas. harvard.eduharvard.eduharvard.edu This method is independent of the specific energy level structure of the molecule, making it broadly applicable. harvard.eduharvard.edu
In the experimental setup for trapping CaH, the molecules are produced by laser ablation of a solid calcium dihydride (CaH₂) target inside a cryogenic cell. harvard.eduharvard.eduharvard.edu This cell is filled with ³He buffer gas at a temperature of around 300-400 mK. harvard.eduresearchgate.net The hot CaH molecules created by the ablation pulse diffuse through the cold helium gas, rapidly thermalizing their translational and rotational degrees of freedom to the buffer gas temperature. harvard.eduharvard.edu
Once cooled, the molecules in low-field-seeking Zeeman states (those whose energy increases with the magnetic field) are confined by the magnetic field gradient of the trap. harvard.edupsu.edu The trap itself is often a spherical quadrupole field generated by superconducting coils in an anti-Helmholtz configuration, which can create trap depths of several Kelvin. harvard.eduresearchgate.net
The properties of the trapped CaH molecules are characterized using laser-induced fluorescence (LIF) spectroscopy. harvard.eduresearchgate.net By probing the molecules with a laser and detecting the resulting fluorescence, scientists can measure the number of trapped molecules, their temperature, and their lifetime in the trap. harvard.edu
In seminal experiments, researchers successfully trapped approximately 1 x 10⁸ CaH molecules. harvard.eduresearchgate.netresearchgate.netkyoto-u.ac.jp By analyzing the Zeeman spectrum of the trapped molecules and fitting it to a thermal distribution, the temperature of the molecular cloud was determined to be around 400 mK. harvard.eduresearchgate.netresearchgate.net The trapped molecules were observed to have a density of about 8 x 10⁷ cm⁻³ and could be confined for over two seconds. harvard.edu
| Parameter | Value | Method of Determination | Reference |
| Number of Trapped Molecules | 1 x 10⁸ | Zeeman Spectroscopy Fit | harvard.eduresearchgate.netresearchgate.netkyoto-u.ac.jp |
| Temperature | 400 ± 50 mK | Zeeman Spectroscopy Fit | harvard.eduresearchgate.net |
| Density | 8 x 10⁷ cm⁻³ | Calculation from Number and Volume | harvard.edu |
| Trap Lifetime | > 2 s | Observation of Fluorescence Decay | harvard.edu |
These pioneering experiments established the foundation for the field of ultracold molecules, demonstrating that buffer-gas cooling is an effective method for trapping a variety of paramagnetic species. harvard.edu
Cryogenic Buffer-Gas Cooling Applications in Molecular Beam Production
Cryogenic buffer-gas cooling is a versatile and widely used technique for producing intense, cold, and slow-moving molecular beams of species that are not amenable to direct laser cooling, including this compound. arxiv.orgresearchgate.nettandfonline.com This method has been instrumental in a variety of experiments, from studies of ultracold collisions to precision spectroscopy. tandfonline.comaps.org
The process typically begins with the laser ablation of a solid precursor target, such as calcium dihydride (CaH₂), inside a cryogenic cell filled with a cold buffer gas, usually helium (³He or ⁴He). harvard.eduresearchgate.net The hot molecules produced by ablation rapidly thermalize their translational and internal (rotational and vibrational) degrees of freedom through elastic collisions with the cold helium atoms, reaching temperatures in the range of 1-6 K. researchgate.netresearchgate.net
Once thermalized, the cold molecular gas is extracted from the cell through a small aperture, forming a beam with a low forward velocity. researchgate.netsemanticscholar.org Studies have demonstrated the production of a cold, hydrodynamically extracted beam of CaH molecules using a two-stage cryogenic buffer gas cell. semanticscholar.org This technique has been used to generate CaH beams that are subsequently used for further cooling experiments, such as sub-Doppler laser cooling. arxiv.orgresearchgate.net For instance, a cryogenic buffer-gas beam of CaH was cooled from an initial transverse temperature of 12.2 mK down to 5.7 mK using a magnetically assisted Sisyphus effect. arxiv.orgresearchgate.net The development of bright, cold molecular beams of CaH is a critical first step toward creating a magneto-optical trap (MOT) for these molecules. arxiv.orgresearchgate.net
Ultracold Molecular Collisions and Chemical Dynamics
The study of ultracold collisions involving CaH molecules opens up new avenues in low-temperature chemistry and quantum dynamics. At ultracold temperatures, quantum mechanical effects dominate collision dynamics, and chemical reaction rates can be controlled using external fields or by preparing reactants in specific quantum states. The ability to create samples of cold CaH molecules through buffer-gas cooling has enabled the direct investigation of their collisional and reactive properties at temperatures around 1 K. aps.org These studies are not only fundamental to understanding chemical reactivity in the quantum regime but are also vital for efforts to sympathetically cool molecules to even lower temperatures. aps.org
Studies of Atom-Molecule Reactions at Ultracold Temperatures (e.g., Li + CaH)
A significant area of research has been the study of the chemical reaction between atomic lithium (Li) and this compound (CaH) at temperatures as low as 1 K. aps.org This reaction, Li + CaH → LiH + Ca, is exothermic. aps.org Experiments have successfully measured this reaction by co-locating dense samples of Li and CaH, prepared via cryogenic helium buffer-gas cooling, and observing both the accelerated decay of CaH in the presence of Li and the corresponding appearance of the lithium hydride (LiH) product molecule. aps.org
The measured reaction rate for this process at 1 K is on the order of 10⁻¹⁰ cm³/s. aps.orgaps.org This rapid reaction rate highlights the challenges of sympathetically cooling CaH with Li, as reactive loss can dominate over the desired elastic, thermalizing collisions. aps.org However, if the reactants can be prepared in a spin-polarized state where the reaction is suppressed, sympathetic cooling may become feasible. This has motivated detailed quantum dynamics calculations to explore the collision pathways. aps.org
Quantum Dynamics Calculations for Reactive Collisions
To gain a deeper understanding of the Li + CaH reactive system, extensive quantum dynamics calculations have been performed. aps.orgaps.org These theoretical studies are crucial for interpreting experimental results and predicting collision outcomes under various conditions. A key component of these calculations is the development of highly accurate potential energy surfaces (PES) that describe the interaction forces between the colliding particles. aps.org
For the Li-CaH system, a three-dimensional ab initio PES for the triplet electronic state was computed, revealing a strong anisotropy and a deep potential well of 0.7 eV. aps.org Full-dimensional quantum scattering calculations based on this PES have been used to investigate the dynamics of Li + CaH collisions in the presence of external magnetic fields. aps.org These calculations showed a high ratio of elastic-to-inelastic cross sections, which suggests that sympathetic cooling of CaH with Li could be favorable under certain conditions. aps.org
Further studies have examined the nonadiabatic, spin-orbit-induced reaction pathway that can lead to trap loss. aps.org By calculating the PES for both the singlet and triplet electronic states and the spin-orbit coupling between them, researchers estimated the probability of this spin-flip reaction. The results indicated a very small probability (on the order of 10⁻⁷), suggesting that losses due to this nonadiabatic process are minimal, which is encouraging for experimental efforts to achieve sympathetic cooling of CaH with Li. aps.org
Quantum Logic Spectroscopy of this compound Ions (CaH⁺)
Quantum logic spectroscopy (QLS) is a powerful technique that enables high-precision measurements on ions that cannot be directly laser-cooled, such as molecular ions. arxiv.orgarxiv.org This method utilizes a co-trapped "logic" ion, typically an atomic ion like Ca⁺ that is amenable to laser cooling and state detection, to manipulate and read out the quantum state of the "spectroscopy" ion, in this case, CaH⁺. arxiv.orgacs.orgarxiv.org The two ions are confined in an ion trap and form a Coulomb crystal, where their motion is strongly coupled. acs.orgarxiv.org This coupling allows state-dependent optical forces on the molecular ion to be detected as a change in the quantum state of the logic ion, enabling spectroscopy with unprecedented precision. arxiv.orgarxiv.org QLS has been successfully applied to CaH⁺ ions, providing detailed information about their internal structure. arxiv.orgarxiv.orgquantumoptics.at
High-Resolution Rovibronic Spectroscopy of Molecular Ions
Using the techniques of QLS and resonant multi-photon dissociation (REMPD) spectroscopy, researchers have performed high-resolution rovibronic spectroscopy on CaH⁺ ions co-trapped with Ca⁺ ions. acs.orgarxiv.orgduke.edu These experiments have resolved individual rotational transitions within a vibronic band, such as the |X¹Σ⁺, ν″=0⟩ → |A¹Σ⁺, ν′=2⟩ manifold, with exceptional precision. acs.orgarxiv.org
From the high-resolution spectra, key spectroscopic constants for the excited electronic state can be extracted with high accuracy. acs.orgarxiv.orgduke.edu This experimental data is invaluable for benchmarking and refining advanced ab initio quantum chemistry calculations for molecules in excited states. arxiv.org
An additional application of this high-resolution spectroscopy is in-situ thermometry. arxiv.orgacs.orgarxiv.org The populations of the different rotational ground states of the CaH⁺ ion thermalize with the local environment. arxiv.org By measuring the relative amplitudes of the observed rotational transitions, one can determine the underlying population distribution and thereby extract the temperature of the ion's environment, particularly the black-body radiation (BBR) temperature. arxiv.orgacs.orgarxiv.org
Interactive Data Table: Spectroscopic Constants for CaH⁺
The following table summarizes key spectroscopic constants for the excited state |A¹Σ⁺, ν′=2⟩ of the this compound ion (CaH⁺), as determined through high-resolution rovibronic spectroscopy. acs.orgarxiv.org
| Spectroscopic Constant | Description | Source |
|---|---|---|
| Band Origin (ν₀) | The energy difference between the vibrational ground states of the two electronic states, with rotational effects removed. | acs.org, arxiv.org |
| Rotational Constant (B) | Related to the moment of inertia of the molecule in the excited state. Determines the spacing of rotational energy levels. | acs.org, arxiv.org |
| Centrifugal Correction (D) | A correction term that accounts for the stretching of the molecular bond as the molecule rotates faster. | acs.org, arxiv.org |
Validation of Ab-Initio Quantum Chemistry Methods for Excited States
The precise control and spectroscopic interrogation of ultracold this compound (CaH) and its ion (CaH⁺) provide critical benchmarks for the validation and refinement of ab-initio quantum chemistry methods, particularly for electronically excited states. arxiv.orgarxiv.org High-resolution experimental data for these states are often scarce, and molecules like CaH serve as ideal test cases for theoretical models. arxiv.org
Recent studies have performed high-resolution rovibronic spectroscopy on CaH⁺ ions co-trapped in a Coulomb crystal with calcium ions. arxiv.orgacs.org By employing techniques such as resonance-enhanced multi-photon dissociation (REMPD), researchers have been able to resolve individual rotational transitions within the |X¹Σ⁺, ν″=0⟩ → |A¹Σ⁺, ν′=2⟩ manifold. arxiv.org The precision of these measurements, resolving P and R branch transitions to better than 0.1 cm⁻¹ for high rotational (J) states, allows for the accurate determination of key spectroscopic constants for the excited state. arxiv.orgarxiv.org
A Fortrat analysis of this high-resolution spectrum yields the band origin, the rotational constant (B'), and the centrifugal distortion constant (D') for the excited state with unprecedented precision. arxiv.orgresearchgate.net These experimentally derived constants provide a direct comparison point for the results of ab-initio calculations. For instance, global studies on the numerous excited electronic states of CaH have been performed using Multireference Configuration Interaction (MRCI) theory with effective core potentials, yielding potential energy curves (PECs) and associated spectroscopic constants. researchgate.net The experimental data from ultracold molecule spectroscopy are crucial for validating the accuracy of these theoretical PECs and the underlying quantum chemistry methods used to compute them. arxiv.orgarxiv.org Discrepancies between experimental findings and theoretical predictions can guide improvements in the theoretical models, such as the choice of basis sets or the treatment of electron correlation. researchgate.net
Table 1: Spectroscopic Constants for the A¹Σ⁺ (ν′ = 2) State of CaH⁺ Determined by High-Resolution Spectroscopy This table is representative of the type of data extracted from experiments for validating theoretical methods. Specific values are from the cited study.
| Spectroscopic Constant | Description |
|---|---|
| Band Origin (ν₀) | The energy difference between the vibrational ground states of the electronic states involved in the transition, with rotational effects removed. |
| Rotational Constant (B') | Related to the moment of inertia of the molecule in the excited electronic state. |
| Centrifugal Correction (D') | Accounts for the stretching of the molecular bond at higher rotational speeds. |
Source: arxiv.orgresearchgate.net
Exploration of Fundamental Physics and Symmetry Violations with Cold Molecules
Ultracold polar molecules like this compound are powerful tools for probing fundamental physics and searching for violations of fundamental symmetries, such as parity (P) and time-reversal (T) symmetry. researchgate.netnih.gov Molecules can exhibit enhanced sensitivity to the signatures of physics beyond the Standard Model compared to atoms. nih.govresearchgate.net
The complex internal structure of molecules, including their vibrational and rotational states, provides closely spaced levels of opposite parity that can be mixed by P-violating interactions. This proximity amplifies the observable effects. Fermionic molecules, such as the isotopologue calcium deuteride (B1239839) (CaD), are particularly promising for precision measurements of nuclear-spin-dependent parity violation. arxiv.org
Furthermore, the large internal electric fields present in polar molecules are ideal for searching for the electric dipole moment of the electron (eEDM), a signature of T-violation. researchgate.netyangtaolab.com The ability to control molecules at the quantum level, preparing them in specific states and trapping them for long interrogation times, is crucial for these high-precision measurements. researchgate.netnist.gov The techniques developed for laser cooling and controlling CaH are foundational for these next-generation experiments that could shed light on questions like the matter-antimatter asymmetry in the universe. researchgate.netharvard.edu The study of CaH and related molecules contributes to a broad effort to use molecular systems to test the Standard Model and search for new physical phenomena at high-energy scales. nih.govresearchgate.net
Potential for Production of Ultracold Atomic Deuterium from CaH Dissociation
The laser cooling of this compound (CaH) and its deuterated isotopologue, calcium deuteride (CaD), opens a promising pathway for the production of ultracold atomic hydrogen and deuterium. arxiv.orgaps.org Creating dense, ultracold samples of hydrogen and its isotopes is a significant challenge due to their light mass and the difficulty of applying standard laser cooling techniques directly.
Proposals exist to circumvent this by first laser-cooling a heavier hydride or deuteride molecule, such as CaH or CaD, and then dissociating the molecule to release the atomic hydrogen or deuterium. arxiv.orgresearchgate.net The predissociative nature of some of CaH's excited states can be leveraged to engineer specific dissociation pathways. arxiv.orgaps.org
A key advantage of this approach is that the final temperature of the atomic fragment is inversely proportional to the mass of the parent molecule. researchgate.net By starting with a relatively heavy, laser-cooled molecule like CaD, the resulting deuterium atoms would have a much lower velocity spread and thus a lower temperature than could be easily achieved by direct cooling methods. researchgate.net The production of ultracold and trapped atomic deuterium via CaD dissociation would enable a new platform for precision measurements, allowing for stringent tests of quantum electrodynamics, the determination of fundamental constants, and the search for new physical forces. arxiv.orgaps.org
Chemical Reaction Dynamics and Mechanisms Involving Calcium Hydride Species
Theoretical and Experimental Studies of Elementary Reaction Pathways
Investigating the elementary reaction pathways of calcium hydride species involves a combination of theoretical modeling and experimental verification. These studies provide fundamental insights into the forces and energy landscapes that govern these chemical transformations.
Reactive collisions between calcium atoms and hydrogen molecules (Ca + H₂) are a foundational area of study for understanding the formation of calcium monohydride (CaH). Experimental approaches, such as the crossed-beams method, allow for the investigation of these collisions at well-defined relative translational energies. epj-conferences.org Theoretical studies often employ quantum dynamics calculations on potential energy surfaces to model the reaction. researchgate.net
For the Ca + H₂ → CaH + H reaction, the dynamics can vary significantly with collision energy. At low energies, the reaction may proceed through a complex-forming mechanism, where the reactants form a short-lived intermediate. researchgate.net At higher energies, a more direct abstraction mechanism, where the calcium atom directly removes a hydrogen atom from the H₂ molecule, can become dominant. researchgate.net The rovibrational state distributions of the CaH product provide detailed information about the energy disposal and the nature of the transition state in the reaction. researchgate.net
It's important to note that the reaction of ground-state calcium with H₂ is highly endothermic. csic.es Therefore, significant vibrational or translational energy is required to overcome the reaction barrier. csic.es Studies have explored the effects of reactant rovibrational excitation on the reaction probabilities, finding that vibrational energy is particularly effective at promoting the reaction. csic.es
A thorough understanding of the interatomic interactions is essential for describing the reaction dynamics of the Ca + H₂ system. These interactions are mathematically represented by a potential energy surface (PES), which maps the potential energy of the system as a function of the positions of the atoms. berkeley.edulibretexts.orglibretexts.org The PES for the ground electronic state of CaH₂ shows a significant barrier to reaction, reflecting its endothermic nature. csic.es
The development of accurate PESs is a critical aspect of theoretical reaction dynamics. berkeley.edu High-level ab initio electronic structure calculations are used to determine the energy at a large number of different atomic arrangements. researchgate.netberkeley.edu These calculated points are then fitted to an analytical function to create a global PES that can be used in dynamics simulations. researchgate.netkuleuven.be The accuracy of the PES is paramount for obtaining reliable theoretical predictions of reaction cross-sections and product state distributions. berkeley.edu
For the Ca⁺ + H₂ reaction, which is also of significant interest, a globally accurate PES for the ground-state CaH₂⁺ has been constructed using advanced methods like the permutation invariant polynomial neural network approach based on a large number of ab initio points. researchgate.netrsc.org Quantum time-dependent wave packet calculations performed on this PES indicate that the reaction follows a direct abstraction process at collision energies below 5.0 eV. researchgate.netrsc.org
The kinetics of reactions involving calcium and hydrogen species at low temperatures are of particular interest in fields like astrophysics and the study of ultracold molecules. researchgate.net Experiments using cryogenic helium buffer-gas cooling have enabled the study of reactions like Li + CaH → LiH + Ca at temperatures as low as 1 K. researchgate.net While not directly about CaH formation, these studies demonstrate techniques applicable to low-temperature calcium hydride reactions.
The formation of this compound at low temperatures is challenging due to the endothermicity of the Ca + H₂ reaction. csic.es However, other pathways might become relevant. For instance, the kinetics of hydroxyapatite (B223615) formation, which involves calcium phosphate (B84403) species, have been studied at low temperatures, revealing that reaction rates increase with temperature and that initial reaction stages are controlled by the surface area of the reactants, while later stages are diffusion-controlled. researchgate.net While a different system, these principles of surface area and diffusion control can be relevant to heterogeneous reactions involving calcium hydrides at low temperatures.
Advanced Computational Approaches for Reaction Mechanisms
Modern computational chemistry offers powerful tools to elucidate complex reaction mechanisms that are difficult to probe experimentally. These methods are increasingly applied to the study of calcium hydride chemistry, especially under extreme conditions.
Machine learning (ML) is emerging as a transformative tool in chemical dynamics and materials science. eurekalert.org Feed-forward neural networks have been successfully employed to predict the final rovibrational state distributions of both inelastic and reactive processes in the Ca + H₂ → CaH + H reaction. researchgate.net These models can even be extended to predict the outcomes for isotopic variants of the reaction involving deuterium (B1214612) and tritium. researchgate.net
Furthermore, ML potentials are being developed to simulate complex reaction dynamics over longer timescales and larger system sizes than are feasible with traditional ab initio molecular dynamics. pnas.orgresearchgate.net These potentials are trained on data from first-principles calculations and can reproduce the energetics and forces with high fidelity. eurekalert.orgu-tokyo.ac.jp This approach has been instrumental in uncovering previously unknown reaction pathways, as demonstrated in the high-pressure synthesis of calcium polyhydrides. eurekalert.orgu-tokyo.ac.jp
The synthesis of hydrogen-rich compounds, or polyhydrides, like CaH₄ and CaH₆, requires extremely high pressures and temperatures. eurekalert.orgpnas.orgtohoku.ac.jp Understanding the synthesis mechanisms under these conditions is a major challenge for experimental techniques. eurekalert.orgtohoku.ac.jp
Large-scale molecular dynamics simulations using machine learning potentials have provided unprecedented insights into the formation of calcium polyhydrides. pnas.orgresearchgate.net These simulations revealed a novel reaction mechanism for the hydrogenation of calcium dihydride (CaH₂) to form calcium tetrahydride (CaH₄) at high pressure (e.g., 40 GPa) and temperature (e.g., 1500 K). pnas.orgchemrxiv.org The key finding is that the surface of the solid CaH₂ melts upon contact with high-density H₂, and this molten layer readily absorbs hydrogen molecules. eurekalert.orgtohoku.ac.jp This "surface melting-driven hydrogen absorption" proceeds through a liquid CaH₄ phase as an intermediate, which then solidifies into the bulk CaH₄ product. pnas.orgresearchgate.net
This mechanism highlights that high pressure not only thermodynamically favors the formation of the denser polyhydride product but also kinetically promotes the reaction by lowering the activation energy through the formation of a liquid intermediate phase. pnas.orgresearchgate.net This represents a generalizable mechanism for high-pressure hydrogen chemistry and provides guiding principles for the synthesis of new superhydrides. eurekalert.orgchemrxiv.org
Ab initio path-integral simulations have also been used to study the behavior of calcium superhydrides like CaH₆ at megabar pressures. arxiv.org These simulations have revealed phenomena such as the diffusional escape of hydrogen upon decompression, leading to compositional variability and affecting the material's superconducting properties. arxiv.org
Methodological Advances and Instrumentation in Calcium Monohydride Research
Development of Cryogenic Molecular Beam Sources
The development of cryogenic molecular beam sources has revolutionized the study of transient and reactive molecules like calcium monohydride. These sources produce cold, slow-moving molecular beams, which are crucial for high-resolution spectroscopy and for loading molecular traps.
A significant technique involves buffer-gas cooling, where molecules are thermalized to the temperature of a cold helium buffer gas (typically below 4 K). harvard.eduresearchgate.net In this method, CaH molecules are often produced by laser ablation of a solid calcium dihydride (CaH₂) precursor within a cryogenic cell filled with helium gas. harvard.eduarxiv.orgarxiv.org The molecules undergo elastic collisions with the helium atoms, cooling their translational and internal degrees of freedom. harvard.edu This process has been instrumental in producing cold samples of CaH for further study. researchgate.net
Further refinements have led to the development of two-stage cryogenic buffer-gas cells. arxiv.orgresearchgate.net These setups can produce hydrodynamically extracted beams of CaH with near-effusive velocity distributions. arxiv.orgresearchgate.net Researchers have demonstrated the ability to generate CaH beams with forward velocities as low as 40 m/s and longitudinal temperatures of 3.6 K. arxiv.org These slow beams are essential for experiments requiring long interaction times, such as those involving laser cooling and trapping. arxiv.orgarxiv.org The optimization of these sources, including the use of shaped nozzles, continues to be an active area of research to enhance beam flux and stability. semanticscholar.org
Advancements in High-Resolution Spectroscopic Instrumentation
High-resolution spectroscopy is the cornerstone of molecular physics, providing detailed information about the energy level structure, bonding, and dynamics of molecules. For this compound, advancements in spectroscopic instrumentation have been critical for unraveling its complex spectra.
Fourier Transform Spectrometers (FTS) have played a major role in obtaining high-quality emission and absorption spectra of CaH across a broad spectral range. researchgate.netuwaterloo.caic.ac.uk The high resolving power of modern FTS instruments, often exceeding 1,000,000, allows for the precise measurement of rotational and vibrational transitions. ic.ac.uk For instance, high-resolution Fourier transform emission spectra of the A²Π → X²Σ⁺ and B²Σ⁺ → X²Σ⁺ transitions of CaH have been recorded, leading to a detailed rotational analysis. researchgate.netresearchgate.net These instruments have been used to study the infrared emission spectra of CaH, providing detailed spectroscopic constants for its ground electronic state. uwaterloo.ca
Laser-induced fluorescence (LIF) spectroscopy, particularly when combined with molecular beam sources, offers exceptional sensitivity and resolution. researchgate.netcdnsciencepub.comcdnsciencepub.com This technique has been used to record and analyze the complex, overlapping band systems of CaH, such as the (1,0) A²Π – X²Σ⁺ and (0,0) B²Σ⁺ – X²Σ⁺ systems. cdnsciencepub.comcdnsciencepub.com The high resolution achievable with laser-based techniques has even allowed for the observation of small splittings due to proton magnetic hyperfine interactions in the X²Σ⁺ state. researchgate.netcdnsciencepub.com Furthermore, techniques like optical Stark spectroscopy, which measures the effect of an electric field on the spectral lines, have been employed to determine the permanent electric dipole moments of the ground and excited states of CaH with high accuracy. uoa.grgithub.com
Refinements in Quantum Chemistry Software and Computational Protocols
Quantum chemistry provides the theoretical framework for understanding the electronic structure and properties of molecules, complementing and guiding experimental investigations. The study of this compound has greatly benefited from the continuous refinement of quantum chemistry software and computational protocols.
Ab initio methods, which solve the electronic Schrödinger equation from first principles, are now capable of providing highly accurate predictions of molecular properties. For CaH, multireference configuration interaction (MRCI) and coupled-cluster (CC) methods have been used to calculate potential energy curves, spectroscopic constants, and electric dipole moments for its various electronic states. researchgate.netuoa.grnih.gov These calculations often employ large, quantitative basis sets and account for effects such as core-valence correlation and relativistic contributions to achieve high accuracy. uoa.grnih.gov
The development of sophisticated computational packages like MOLPRO has been crucial for performing these complex calculations. oup.com These programs enable the computation of potential energy surfaces (PES) for chemical reactions involving CaH, such as the Ca(¹S) + H₂(v₀=0, j₀=0) → CaH + H reaction. researchgate.netnih.gov By combining high-level ab initio calculations with methods like the permutation invariant polynomial neural network (PIP-NN), globally accurate PESs can be constructed. nih.gov These surfaces are then used in quantum dynamics calculations to study reaction mechanisms and state-to-state dynamics. researchgate.netnih.gov
Theoretical calculations have also been essential for interpreting complex experimental spectra. For example, ab initio transition dipole moment curves are used to compute Einstein A coefficients, which are crucial for generating molecular line lists used in astrophysical models. oup.com The ExoMol database, for instance, provides comprehensive line lists for CaH suitable for high temperatures, which are vital for studying the atmospheres of stars and exoplanets. oup.com
Innovations in Cold Atom and Molecule Trapping Technologies
The ability to trap and cool molecules to ultracold temperatures opens up new frontiers in physics, from the study of ultracold collisions and chemistry to precision measurements of fundamental constants. This compound has been a key target molecule in the development of these technologies.
One of the earliest breakthroughs was the magnetic trapping of CaH molecules at millikelvin temperatures. harvard.eduresearchgate.net This was achieved by loading a magnetic trap using a buffer-gas cooling technique. harvard.eduresearchgate.netwikipedia.org In these experiments, CaH molecules in their paramagnetic ground state (¹Σ⁺) are confined by a magnetic field. harvard.edu The number and temperature of the trapped molecules can be determined using Zeeman spectroscopy. harvard.eduresearchgate.net
More recently, significant progress has been made towards the laser cooling and magneto-optical trapping (MOT) of CaH. arxiv.orgarxiv.orgepj.org Laser cooling of molecules is more challenging than for atoms due to their complex vibrational and rotational structure. However, CaH possesses properties that make it a good candidate, including highly diagonal Franck-Condon factors, which minimize vibrational branching to dark states. nih.govresearchgate.net Researchers have demonstrated optical cycling and sub-Doppler laser cooling of a cryogenic beam of CaH. arxiv.orgarxiv.org This work has established a clear path towards creating a MOT of CaH molecules, which could serve as a starting point for producing ultracold hydrogen. arxiv.orgarxiv.org Theoretical models have also been developed to simulate the behavior of CaH in a magneto-optical trap. globalauthorid.com
The co-trapping of CaH⁺ molecular ions with laser-cooled atomic ions in Coulomb crystals represents another powerful technique. arxiv.orgarxiv.orgresearchgate.net This allows for high-resolution rovibronic spectroscopy of the molecular ions and can be used as an in-situ probe of the local environmental temperature. arxiv.orgarxiv.org
Integration of Experimental and Theoretical Approaches for Comprehensive Understanding
A comprehensive understanding of a molecule as complex as this compound can only be achieved through the tight integration of experimental and theoretical approaches. This synergy is evident in numerous studies of CaH.
For instance, experimental high-resolution spectra are often analyzed and modeled using effective Hamiltonians that include parameters determined from theoretical calculations. researchgate.netcdnsciencepub.com Conversely, experimental data provides a crucial benchmark for refining theoretical models. A long-standing discrepancy between experimental and theoretical analyses of the first two excited ²Σ⁺ states of CaH was resolved through new rotationally-resolved laser-induced fluorescence experiments, which led to a reassignment of vibrational levels that matched the predictions of coupled-channel calculations. researchgate.net
The determination of the ground state potential energy curve of CaH is another excellent example of this integrated approach. A direct-potential-fit (DPF) analysis combined vibration-rotation and pure rotational data from multiple isotopologues (CaH and CaD) with electronic transition data. physchemres.org The resulting analytical potential energy function not only reproduces the experimental data with high fidelity but also incorporates the correct theoretical long-range behavior. physchemres.org
The development of molecular line lists for astrophysical applications also relies heavily on this integration. oup.com Experimental energy levels are used to empirically refine potential energy curves and coupling terms between electronic states, while ab initio calculations provide the necessary transition dipole moments to calculate line intensities. oup.com This collaborative approach ensures the creation of accurate and comprehensive spectroscopic models essential for interpreting astronomical observations. oup.comuva.es
The following table provides a summary of key research findings resulting from these integrated approaches:
| Research Area | Experimental Technique | Theoretical Method | Key Findings |
| Spectroscopic Constants | High-Resolution Fourier Transform Spectroscopy, Laser-Induced Fluorescence | Ab initio MRCI and CC calculations | Precise determination of rotational, vibrational, and fine structure constants for various electronic states. researchgate.netuwaterloo.canih.gov |
| Potential Energy Curves | Direct-Potential-Fit of rovibrational and electronic spectra | Ab initio calculations, PIP-NN fitting | Accurate analytical potential energy functions for the ground and excited states. researchgate.netnih.govphyschemres.org |
| Electric Dipole Moments | Optical Stark Spectroscopy | Finite field ab initio calculations | Determination of permanent electric dipole moments for the X²Σ⁺ and A²Π states. uoa.grgithub.comnih.gov |
| Molecular Line Lists | Analysis of published spectroscopic literature | Duo nuclear motion program, ab initio transition dipole moments | Generation of comprehensive rovibronic line lists (e.g., ExoMol) for astrophysical applications. oup.com |
| Reaction Dynamics | Cryogenic buffer gas cell experiments | Quantum dynamics calculations on ab initio PES | Elucidation of the complex-forming mechanism in the Ca + H₂ → CaH + H reaction. researchgate.netnih.gov |
Q & A
Q. How is calcium monohydride detected and characterized in astrophysical environments?
this compound is primarily identified through its A²Π–X²Σ⁺ band system (6600–7600 Å), observed in the spectra of M dwarfs and brown dwarfs . Rotational spectroscopy combined with quantum mechanical symmetry analysis is used to predict its allowed transitions, leveraging molecular symmetry groups to interpret spectral lines . Key diagnostic features include the suppression of CaH bands in low-surface-gravity stars (e.g., M giants) compared to compact, high-gravity stars (e.g., M dwarfs) .
Table 1: Key Spectral Features of CaH
| Band System | Wavelength Range | Astrophysical Context |
|---|---|---|
| A²Π–X²Σ⁺ | 6600–7600 Å | M dwarfs, brown dwarfs |
| Electronic Transitions | UV-Vis | Laboratory gas-phase studies |
Q. What experimental methods are used to synthesize this compound in laboratory settings?
- High-temperature hydrogenation : Exposure of metallic calcium to hydrogen gas above 750°C forms CaH via direct ionization .
- Laser ablation : Irradiation of CaH₂ in a helium buffer gas produces gas-phase CaH .
- Gas-phase reactions : Reaction of gaseous calcium with formaldehyde (CH₂O) at ~1200 K yields CaH, accompanied by CaOH and CaO byproducts .
Critical Note : Contamination risks (e.g., CaO formation) require controlled atmospheres and real-time monitoring via mass spectrometry .
Advanced Research Questions
Q. How do phase transitions in this compound-based systems occur under varying thermodynamic conditions?
Synchrotron and neutron diffraction experiments reveal that CaH dihydrides (FCC phase) desorb to monohydrides (BCT phase) under vacuum heating. Above 400°C, the FCC→BCT transition becomes metastable, with coexisting BCC phases observed during dehydride reactions . Kinetic differences between dihydride→monohydride (slow) and monohydride→dehydride (fast) transitions necessitate time-resolved diffraction techniques to resolve intermediate states .
Table 2: Phase Transition Kinetics in Hydrides
| Phase Transition | Rate Constant (Relative) | Experimental Technique |
|---|---|---|
| FCC (CaH₂) → BCT (CaH) | Slow | Synchrotron XRD |
| BCT (CaH) → BCC (Ca) | Fast | Neutron diffraction |
Q. What mechanistic insights govern this compound’s role in ultracold chemical reactions?
At ultracold temperatures (~1 K), anisotropic interactions between CaH and atoms like lithium (Li) dominate due to orbital angular momentum coupling. Experimental setups use buffer gas cooling and magnetic trapping to study inelastic collisions, revealing large cross-sections for state-changing reactions . Key challenges include isolating CaH from background gas interactions and calibrating magnetic fields to maintain quantum state coherence .
Q. How does this compound serve as a spectroscopic indicator for stellar classification?
CaH bands are critical opacity sources in low-mass stars and brown dwarfs. Their suppression in low-surface-gravity giants (e.g., M giants) compared to high-gravity dwarfs (e.g., M dwarfs) allows luminosity classification . Computational models (DFT) correlate CaH absorption strength with stellar parameters like temperature and metallicity, enabling population studies of stellar evolution .
Methodological Recommendations
- Spectral Analysis : Use high-resolution Fourier-transform spectrometers coupled with ab initio calculations to resolve CaH’s rotational-vibrational modes .
- Synthesis Validation : Characterize CaH purity via X-ray photoelectron spectroscopy (XPS) to detect surface oxidation .
- Kinetic Studies : Employ time-resolved XRD or neutron scattering to capture transient phases during desorption .
Contradictions and Open Questions
- Hydride Stability : Evidence conflicts on whether CaH’s FCC phase is metastable or kinetically trapped under certain conditions .
- Catalytic Pathways : While transition metals (e.g., Ru, Ir) favor monohydride-mediated hydrogen transfer, analogous mechanisms for CaH remain unexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
